molecular formula C18H15FN2O2S2 B2671063 1-(4-Fluorobenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1421528-38-2

1-(4-Fluorobenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

Cat. No. B2671063
CAS RN: 1421528-38-2
M. Wt: 374.45
InChI Key: YQKPFQYZAGIYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a synthetic compound with potential applications in scientific research. It is a member of the urea class of compounds and is also known as FTU.

Scientific Research Applications

Neuropeptide S Antagonist Activity

A study identified structural features critical for Neuropeptide S (NPS) antagonist activity in a series of compounds, highlighting the importance of specific substitutions for potent antagonist activity. This research could suggest a methodology for assessing the biological activity of similar compounds, including the one (Zhang et al., 2008).

Urea and Methylolphenols Reactions

Research into the reactions of urea with methylolphenols under acidic conditions might provide a chemical synthesis context relevant to the synthesis or modification of the compound . This study could offer insights into polymer synthesis or modification techniques involving urea-based compounds (Tomita & Hse, 1992).

Radiopharmaceutical Synthesis

The synthesis of a potent nonpeptide CCR1 antagonist using a related fluorobenzyl compound outlines a method for creating radiolabeled compounds for potential imaging or therapeutic applications. This research might be extrapolated to the labeling or tracking of similar compounds in biological systems (Mäding et al., 2006).

Acetylcholinesterase Inhibition

A study on the synthesis and biochemical evaluation of flexible ureas for antiacetylcholinesterase activity provides a framework for evaluating the potential of similar compounds as inhibitors of enzymatic activity. This could suggest applications in treating conditions such as Alzheimer's disease (Vidaluc et al., 1995).

Orexin-1 Receptor Mechanisms in Compulsive Food Consumption

Research evaluating the effects of specific antagonists on binge eating in rats through orexin-1 receptor mechanisms may provide a basis for investigating the potential impact of similar compounds on feeding behavior and related disorders (Piccoli et al., 2012).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S2/c19-13-5-3-12(4-6-13)10-20-18(23)21-11-14-7-8-16(25-14)17(22)15-2-1-9-24-15/h1-9H,10-11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKPFQYZAGIYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

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